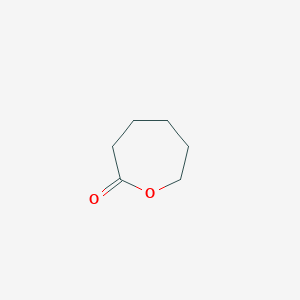
Caprolactona
Descripción general
Descripción
Caprolactone is a cyclic ester that is widely used in the synthesis of polymers, as a monomer in the production of polyesters, and as an intermediate in the production of a variety of chemicals. It is a colorless, odorless, and non-toxic liquid at room temperature, and is slightly soluble in water. Caprolactone has a wide range of applications in the chemical industry, due to its unique properties and versatility.
Aplicaciones Científicas De Investigación
Aplicaciones para la curación de heridas
La caprolactona, específicamente el Poli (є-caprolactona) (PCL), se ha utilizado ampliamente en aplicaciones para la curación de heridas . Es un biomaterial versátil y prometedor de origen sintético. La modificación, idoneidad, disponibilidad y rentabilidad de PCL lo convierten en una opción popular en diversas aplicaciones biomédicas . Posee impresionantes propiedades biológicas y resistencia mecánica, lo que lo convierte en un material ampliamente utilizado en la terapia de curación de heridas .
Sistemas de administración de medicamentos
PCL se ha utilizado ampliamente como un sistema de administración de medicamentos . Su biodegradabilidad, biocompatibilidad y capacidad de adaptación lo convierten en un biomaterial preferible para aplicaciones biomédicas . Puede procesarse fácilmente mediante diversas técnicas como la impresión 3D y la electrohilado para crear productos médicos biomiméticos y personalizados .
Ingeniería de tejidos
PCL también se utiliza en ingeniería de tejidos . Su biocompatibilidad y biodegradabilidad lo hacen adecuado para crear suturas quirúrgicas, stents, prótesis, implantes artificiales y apósitos para heridas .
Sistemas de materiales ecológicos
Debido a su biodegradabilidad, PCL tiene aplicaciones potenciales en sistemas de materiales ecológicos . Esto lo convierte en un material prometedor para el desarrollo sostenible.
Aplicaciones biomédicas
PCL tiene aplicaciones potenciales en el campo biomédico, como en placas de posicionamiento de radioterapia, cinturones, vendas y aparatos
Mecanismo De Acción
Target of Action
Caprolactone, also known as ε-caprolactone, is a cyclic ester and a monomer used in the production of highly specialized polymers . Its primary targets are the enzymes and catalysts involved in its polymerization process . For instance, phosphoric acid and phosphoramidic acid have been used as catalysts for the ring-opening polymerization of ε-caprolactone .
Mode of Action
Caprolactone interacts with its targets (catalysts) to undergo a ring-opening polymerization . This process involves the breaking of the lactone ring in caprolactone and the formation of a linear polymer chain . The catalysts, such as phosphoric acid or phosphoramidic acid, promote this polymerization under mild conditions .
Biochemical Pathways
The primary biochemical pathway affected by caprolactone is its conversion into polycaprolactone via ring-opening polymerization . This process can result in the formation of ε-caprolactone oligomers in the form of dimer, trimer, and tetramer . These oligomers are produced via hydrolysis of ε-caprolactone, followed by esterification of the hydrolysis product, 6-hydroxyhexanoic acid .
Pharmacokinetics
Traditionally, poly(caprolactone) (PCL), a product of caprolactone polymerization, has been used in long-term biomedical applications because its degradation time is much slower than other polymers .
Result of Action
The primary result of caprolactone’s action is the formation of polycaprolactone . This polymer has remarkable biodegradability, biocompatibility, and has broad applications in surgical sutures, stents, and drug carriers . The hydrolysis of caprolactone and subsequent reactions also lead to the formation of ε-caprolactone oligomers .
Action Environment
The action of caprolactone and its efficacy can be influenced by environmental factors. For instance, the continuous synthesis of ε-caprolactone was conducted in a microreactor to address its strong exothermic feature . Furthermore, the biodegradability of polycaprolactone, a product of caprolactone polymerization, makes it an environmentally friendly polymer .
Safety and Hazards
Direcciones Futuras
Caprolactone and its derivatives have a wide range of applications in biomedical and energetic fields . Research is ongoing to improve the properties of caprolactone-based materials, such as their mechanical strength, bioactivity, and hydrophilicity . The development of novel catalysts that allow for the synthesis of caprolactone under milder reaction conditions and in shorter reaction times is also a promising area of research .
Análisis Bioquímico
Biochemical Properties
Caprolactone plays a crucial role in biochemical reactions. It is known to undergo hydrolysis, resulting in the formation of 6-hydroxyhexanoic acid . This hydrolysis product can further undergo esterification to form caprolactone oligomers . The interactions of caprolactone with enzymes and other biomolecules are primarily through these reactions .
Cellular Effects
The effects of caprolactone on cells and cellular processes are largely related to its role in the synthesis of biodegradable polycaprolactone . Polycaprolactone has been shown to have broad applications in surgical sutures, stents, and drug carriers due to its biodegradability and biocompatibility .
Molecular Mechanism
At the molecular level, caprolactone exerts its effects through its interactions with various biomolecules. For instance, it can bind with nucleophiles, including alcohols and water, to give polylactones and eventually the 6-hydroxyadipic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of caprolactone can change over time. For example, in a continuous synthesis conducted in a microreactor system, a cyclohexanone conversion of 90.3% and a caprolactone yield of 82.6% were achieved .
Dosage Effects in Animal Models
While specific studies on the dosage effects of caprolactone in animal models are limited, its derivative, polycaprolactone, has been extensively studied. Polycaprolactone has been shown to be biocompatible and biodegradable, making it suitable for various biomedical applications .
Metabolic Pathways
Caprolactone is involved in several metabolic pathways. It is primarily produced via the Baeyer–Villiger oxidation of cyclohexanone . Following its formation, caprolactone can undergo hydrolysis to form 6-hydroxyhexanoic acid, which can then participate in further reactions .
Propiedades
IUPAC Name |
oxepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-6-4-2-1-3-5-8-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPBSGBWRJIAAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)OCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24980-41-4 | |
| Record name | Polycaprolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24980-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4027159 | |
| Record name | Caprolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; Miscible in water; [eChemPortal: SIDSUNEP] Colorless liquid; [MSDSonline], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | 2-Oxepanone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Caprolactone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4195 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
237 °C | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
127 °C o.c. | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: miscible | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.07 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 3.9 | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.13 [mmHg], 1.35X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.8 | |
| Record name | Caprolactone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4195 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CAPROLACTONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5670 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
CAPROLACTONE INHIBITED PROTEOLYTIC & FIBRINOLYTIC ACTIVITIES OF HUMAN PLASMIN. IN VERY LOW CONCN, IT ALSO INHIBITED ACTIVATION OF PLASMINOGEN THROUGH PLASMIN-STREPTOKINASE ACTIVATOR & HUMAN UROKINASE. | |
| Record name | CAPROLACTONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5670 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
502-44-3 | |
| Record name | ε-Caprolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caprolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxepanone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Caprolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexan-6-olide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAPROLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56RE988L1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CAPROLACTONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5670 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-1.5 °C | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of ε-Caprolactone?
A1: ε-Caprolactone is represented by the molecular formula C6H10O2 and has a molecular weight of 114.14 g/mol.
Q2: How can the structure of poly(ε-Caprolactone) (PCL) be characterized?
A2: PCL can be characterized using various spectroscopic techniques such as 1H-NMR [, , , ], 13C-NMR [, , , ], FTIR [, , , , , ], and X-ray photoelectron spectroscopy []. These methods provide information about the polymer's chemical structure, composition, and bonding.
Q3: How does the choice of initiator affect the properties of PCL?
A3: The initiator used in the ring-opening polymerization of ε-Caprolactone can significantly impact the final polymer properties. For instance, using a 350 Da methoxy poly(ethylene glycol) initiator results in lower viscosity polymers compared to octan-1-ol. []
Q4: Is PCL inherently biodegradable? What factors influence its degradation rate?
A4: Yes, PCL is known for its biodegradability. Factors such as the presence of hydrophilic comonomers like poly(l-lactide) [], cracks in the material [], and lipase concentration [] can significantly impact its degradation rate.
Q5: How does the molecular weight of PCL affect its gelling properties?
A5: Increasing the molecular weight of PCL triblock copolymers, particularly those with polyethylene glycol (PEG) segments, generally leads to increased viscosity and enhanced mechanical strength of the resulting hydrogels. []
Q6: What makes PCL suitable for use in biomedical applications?
A7: PCL exhibits excellent biocompatibility [, , ], making it suitable for biomedical applications. It degrades into non-toxic products and has been explored in drug delivery systems [, , , ], absorbable sutures [, ], nerve guides [, ], and 3D scaffolds for tissue engineering [].
Q7: How does the incorporation of nanoparticles affect PCL materials?
A8: Incorporating nanoparticles, like nano-SiO2 [], into PCL can influence its crystallization behavior. For example, nano-SiO2 can accelerate the crystallization of PCL and increase its crystallinity. []
Q8: What are the applications of PCL in drug delivery systems?
A9: PCL has been extensively studied for controlled drug release applications. It can be formulated into various drug delivery systems, such as microspheres [, ], nanoparticles [], and core-shell nanoparticles [], to encapsulate and deliver drugs like 5-fluorouracil [] and clonazepam [].
Q9: What are some common catalysts used in the ring-opening polymerization of ε-Caprolactone?
A10: Common catalysts include stannous octoate [, , , ], enzymes like lipases [, ], and aluminum trialkoxides []. The choice of catalyst can impact the polymerization rate, molecular weight control, and properties of the resulting PCL.
Q10: What role does ultrasound play in the enzymatic synthesis of PCL?
A11: Ultrasound irradiation can enhance the rate constant of PCL chain propagation, particularly at high monomer concentrations. This is attributed to improved mass transfer and extended reaction times despite increasing viscosity. []
Q11: How does the choice of solvent affect the ring-opening polymerization of ε-Caprolactone?
A12: The solvent can influence the polymerization kinetics, polymer morphology, and molecular weight distribution. For instance, sulfonic acid-functionalized Brønsted acidic ionic liquids (SFBAILs) can act as both solvents and catalysts, affecting the copolymerization of L-lactic acid and ε-Caprolactone. []
Q12: Can ε-Caprolactone be copolymerized with other monomers? If so, what are some examples?
A13: Yes, ε-Caprolactone can be copolymerized with various monomers, including L-lactide [, , , ], glycolide [, , ], trimethylene carbonate [], e-methyl-e-caprolactone [], and laurolactam []. This allows for tailoring the properties of the resulting copolymers for specific applications.
Q13: How can "click" chemistry be utilized in the synthesis of PCL-based materials?
A14: "Click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a versatile approach to synthesize well-defined PCL-based materials. For example, it can be used to create PCL-acetal-PEG-acetal-PCL triblock copolymers for pH-triggered drug delivery. []
Q14: What is the role of the oxidation state of iron catalysts in the ROP of ε-Caprolactone?
A15: DFT studies have shown that the oxidation state of iron in bis(imino)pyridine complexes can influence their catalytic activity in the ring-opening polymerization of ε-Caprolactone. []
Q15: How can computational chemistry be used to study PCL and its derivatives?
A16: Computational methods like Density Functional Theory (DFT) are valuable tools for understanding the polymerization mechanism of ε-Caprolactone [], predicting the properties of PCL-based materials, and designing new catalysts for its synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

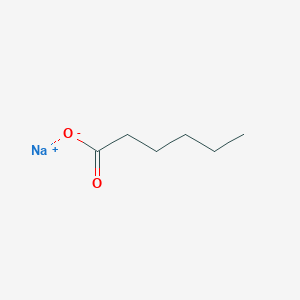
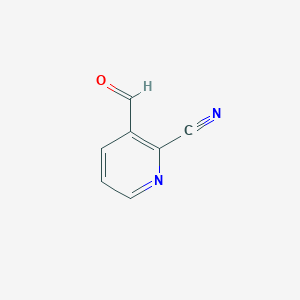
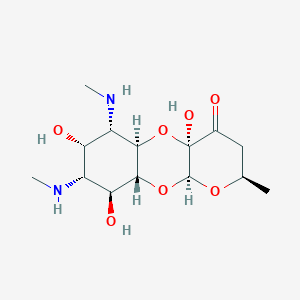
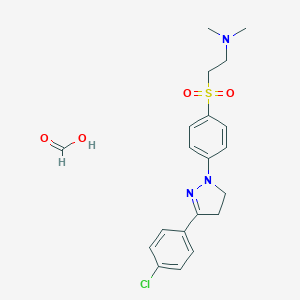
![[[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane](/img/structure/B156150.png)
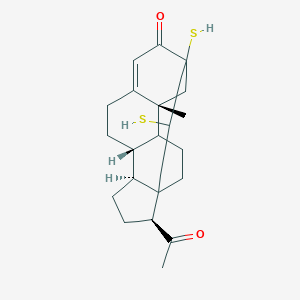
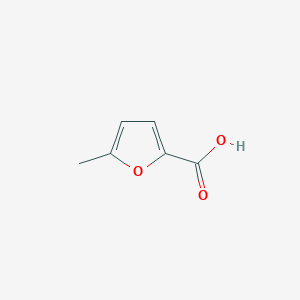
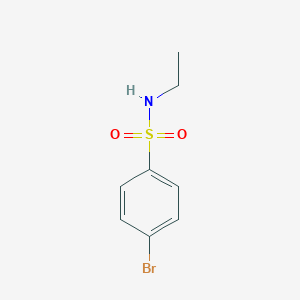
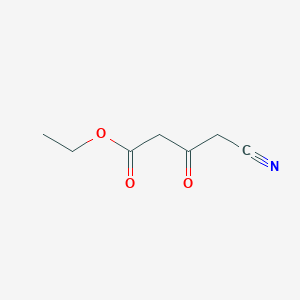
![(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol](/img/structure/B156162.png)
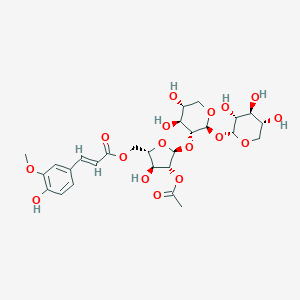
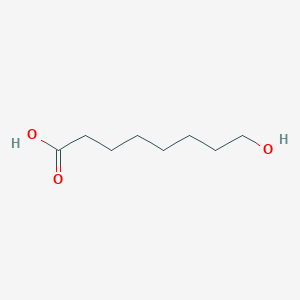
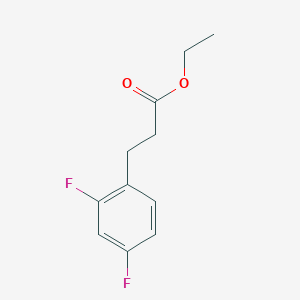
![[2,2'-Bipyridine]-5-carbonitrile](/img/structure/B156175.png)